

The Pivotal Role of N-(Methoxycarbonyl)-L-tert-leucine in Antiviral Drug Development

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Compound of Interest

Compound Name:	<i>N</i> -(Methoxycarbonyl)-L-tert-leucine
Cat. No.:	B194262

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[City, State] – [Date] – **N-(Methoxycarbonyl)-L-tert-leucine**, a non-proteinogenic amino acid derivative, has emerged as a cornerstone in medicinal chemistry, particularly in the synthesis of potent antiviral therapeutics. Its unique structural features, notably the bulky tert-butyl group, provide steric hindrance and desirable pharmacokinetic properties to the final drug molecules. This chiral building block is indispensable in the multi-step synthesis of several clinically significant drugs, most prominently the HIV-1 protease inhibitor, Atazanavir.

Application Notes

N-(Methoxycarbonyl)-L-tert-leucine serves as a critical intermediate in the synthesis of azapeptide HIV protease inhibitors.^[1] Its incorporation into the drug's molecular framework is a key step that influences the binding affinity and selectivity of the inhibitor to the viral protease. The methoxycarbonyl protecting group allows for controlled and specific chemical reactions during the complex synthesis process.

The primary application of this compound is in the production of Atazanavir (formerly BMS-232632), a second-generation HIV protease inhibitor. Atazanavir is a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The presence of the **N-(Methoxycarbonyl)-L-tert-leucine** moiety in Atazanavir contributes to its distinct resistance profile and metabolic advantages over other protease inhibitors.

Beyond its role in HIV therapeutics, the principles of using sterically hindered and protected amino acids like **N-(Methoxycarbonyl)-L-tert-leucine** are being explored in the design of inhibitors for other proteases, highlighting its broader potential in medicinal chemistry research.

Quantitative Data Summary

The physical and biological properties of **N-(Methoxycarbonyl)-L-tert-leucine** and the resulting drug, Atazanavir, are summarized below.

Property	N-(Methoxycarbonyl)-L-tert-leucine Value	Atazanavir Value
Molecular Formula	C ₈ H ₁₅ NO ₄	C ₃₈ H ₅₂ N ₆ O ₇
Molecular Weight	189.21 g/mol	704.86 g/mol
Appearance	White to off-white solid	White to pale yellow crystalline powder
Solubility	Soluble in methanol and ethyl acetate	Sparingly soluble in water
Biological Target	-	HIV-1 Protease
EC ₅₀ (in cell culture)	-	2.6 to 5.3 nM

Experimental Protocols

Synthesis of **N-(Methoxycarbonyl)-L-tert-leucine**

This protocol describes the synthesis of **N-(Methoxycarbonyl)-L-tert-leucine** from L-tert-leucine.

Materials:

- L-tert-leucine
- Dioxane
- 2N Sodium Hydroxide solution

- Methyl chloroformate
- Dichloromethane (DCM)
- 1N Hydrochloric acid
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane

Procedure:

- Dissolve L-tert-leucine (1.0 eq) in a mixture of dioxane and 2N sodium hydroxide solution at 0°C.
- Slowly add methyl chloroformate (1.5-2.0 eq) dropwise while maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Extract the mixture with DCM to remove any unreacted starting materials.
- Acidify the aqueous layer with 1N HCl to a pH of 2-3.
- Extract the acidified aqueous layer with EtOAc (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) to obtain **N-(Methoxycarbonyl)-L-tert-leucine** as a white solid.

Coupling of **N-(Methoxycarbonyl)-L-tert-leucine** in Atazanavir Synthesis (Intermediate Formation)

This protocol outlines the coupling of **N-(Methoxycarbonyl)-L-tert-leucine** with a key amine intermediate in the synthesis of Atazanavir.

Materials:

- **N-(Methoxycarbonyl)-L-tert-leucine** (1.0 eq)
- (2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N'-(4-(pyridin-2-yl)benzyl)hydrazine dihydrochloride (amine intermediate, 1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- 1-Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

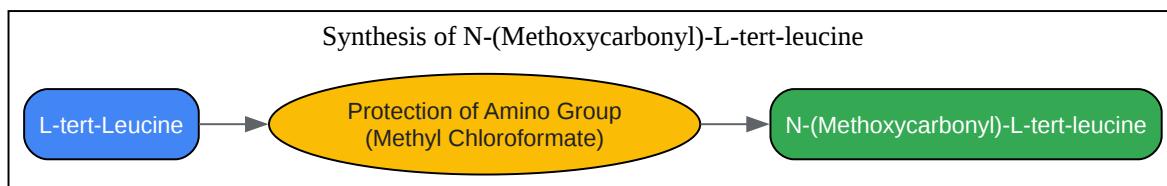
Procedure:

- Dissolve **N-(Methoxycarbonyl)-L-tert-leucine** in anhydrous DCM or DMF.
- Add HOBr (1.1 eq) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Add a solution of DCC (1.1 eq) in DCM to the cooled mixture and stir for 30 minutes at 0°C.
- In a separate flask, suspend the amine intermediate in DCM and add TEA (2.2 eq) to neutralize the hydrochloride salt.
- Add the neutralized amine solution to the activated **N-(Methoxycarbonyl)-L-tert-leucine** mixture.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

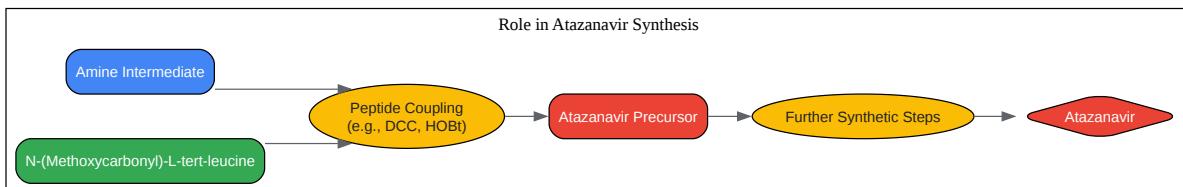
Visualizations

The following diagrams illustrate the key processes involving **N-(Methoxycarbonyl)-L-tert-leucine**.



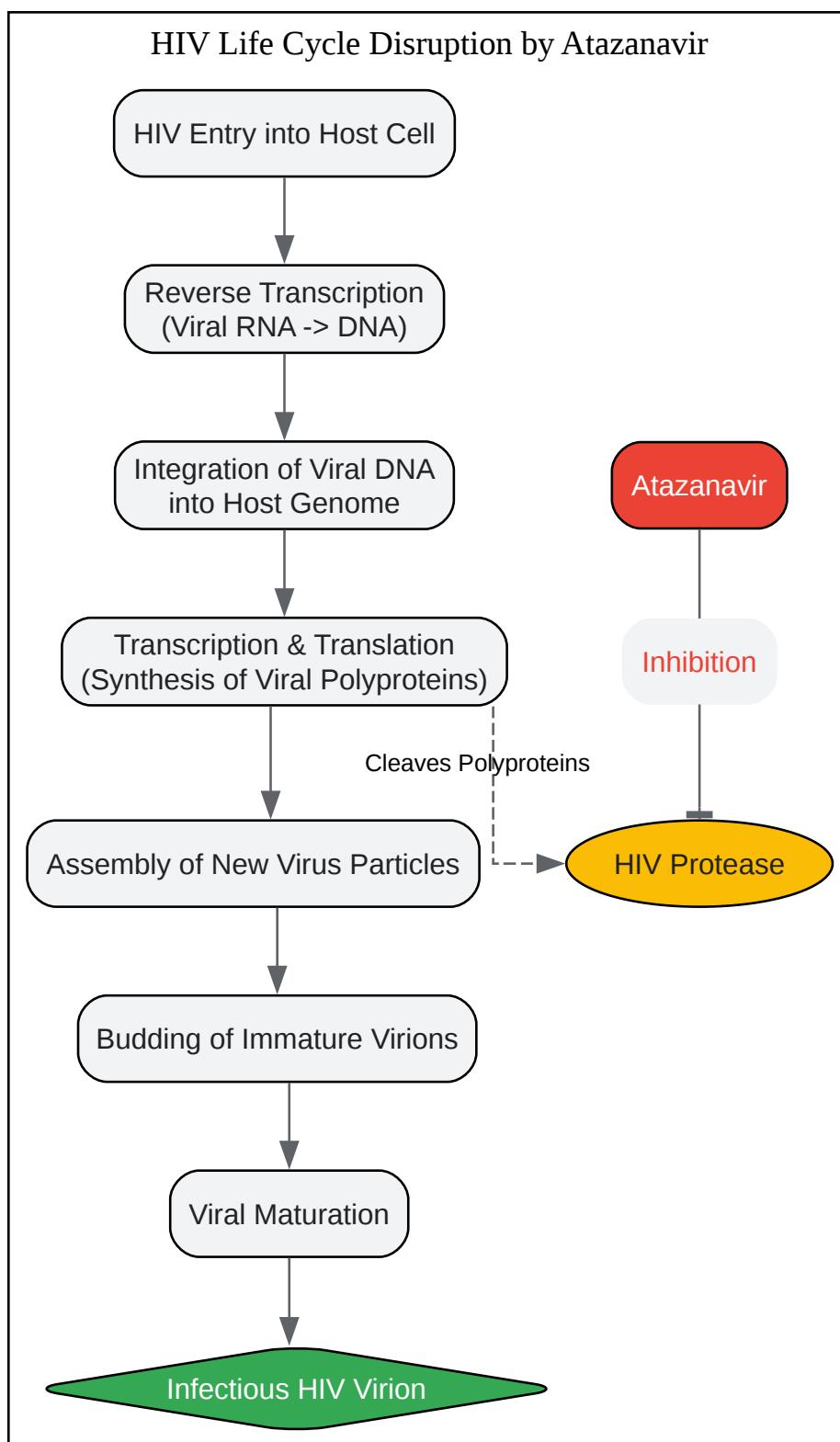
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Caption: Synthetic workflow for **N-(Methoxycarbonyl)-L-tert-leucine**.



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Caption: Role of **N-(Methoxycarbonyl)-L-tert-leucine** in Atazanavir synthesis.



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Caption: Mechanism of action of Atazanavir, an HIV protease inhibitor.

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References

- 1. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
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